molecular formula C16H12FN3O2S3 B6530119 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 946199-83-3

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6530119
CAS No.: 946199-83-3
M. Wt: 393.5 g/mol
InChI Key: OVDPKHSCRVQFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide features a bifunctional thiazole scaffold with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl substituent and an N-(1,3-thiazol-2-yl)acetamide moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dual thiazole rings may facilitate π-π stacking and hydrogen bonding in biological systems .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S3/c17-11-3-1-10(2-4-11)13(21)9-25-16-19-12(8-24-16)7-14(22)20-15-18-5-6-23-15/h1-6,8H,7,9H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDPKHSCRVQFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-[2-({2-[(4-Fluorophenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3-Thiazol-4-yl]Acetamide

  • Key Differences : The acetamide nitrogen is substituted with a 4-fluorophenyl group instead of a thiazol-2-yl group.
  • However, the dual 4-fluorophenyl groups may enhance hydrophobic interactions in lipophilic binding pockets .

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Key Differences : Lacks the sulfanyl-thiazol-fluorophenyl side chain.
  • Crystallographic data reveal a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, suggesting conformational rigidity .

Heterocyclic Modifications

2-({4-[2-(1-Azepanyl)-2-Oxoethyl]-1,3-Thiazol-2-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide

  • Key Differences : Incorporates a 7-membered azepanyl ring and 4-chlorophenyl group.
  • Implications : The azepanyl ring introduces conformational flexibility, which may improve binding to flexible enzyme active sites. The 4-chlorophenyl group’s higher electronegativity (compared to fluorine) could alter electronic interactions in redox-sensitive environments .

IWP-3 (2-[[3-(4-Fluorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide)

  • Key Differences: Replaces one thiazole with a thienopyrimidine ring and substitutes the acetamide with a 6-methylbenzothiazole.
  • This compound is reported as a Wnt pathway inhibitor (IC₅₀ = 0.2 µM), suggesting the parent compound’s thiazole scaffold could be optimized for similar targets .

Pharmacological Activity Comparisons

Compound Biological Activity (Reference) IC₅₀/EC₅₀ Key Structural Determinants
Target Compound Not reported (hypothesized kinase inhibition) N/A Dual thiazole, 4-fluorophenyl
N-(4-Chlorophenyl) Azepanyl Analog Antimicrobial (hypothesized) N/A Azepanyl flexibility, Cl substituent
IWP-3 Wnt pathway inhibition 0.2 µM Thienopyrimidine core
Diclofenac Sodium (Reference) Anti-inflammatory 8 mg/kg (in vivo) Carboxylic acid group
  • Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The parent compound’s thiazole rings may offer superior activity due to enhanced hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.